molecular formula C17H13F3N4O3S B3041458 2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate CAS No. 299207-98-0

2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate

Cat. No.: B3041458
CAS No.: 299207-98-0
M. Wt: 410.4 g/mol
InChI Key: KELDPWLXGUZJRH-UHFFFAOYSA-N
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Description

2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate is a synthetic compound characterized by its unique pyridinium and oxadiazole structures. The trifluoromethyl group attached to the oxadiazole ring adds to its chemical diversity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate involves a multi-step reaction process. Typically, it starts with the preparation of the oxadiazole ring, followed by the introduction of the trifluoromethyl group. The next step includes the attachment of the methyl aniline derivative, followed by the formation of the pyridinium-1-olate structure through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may vary, but they generally follow the same synthetic routes. Scale-up procedures often involve optimization of reaction conditions to improve yield and purity. Solvents, catalysts, and temperature control play crucial roles in these large-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate can undergo several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction can occur with reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: The trifluoromethyl group and oxadiazole ring facilitate various nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

Depending on the reactions, major products include oxidized, reduced, or substituted derivatives of the original compound, each with potential different properties and applications.

Scientific Research Applications

2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate finds applications in various scientific fields:

Chemistry

  • As a reagent: Used in organic synthesis for its reactive functional groups.

  • Catalyst development: Its structure lends itself to the formation of new catalytic systems.

Biology

  • Biochemical probes: Its ability to interact with biological molecules makes it useful for probing biochemical pathways.

Medicine

  • Drug development:

Industry

  • Material science: Utilized in the creation of novel materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate acts through various mechanisms depending on the context:

Molecular Targets and Pathways

  • Enzyme inhibition: Can act as an inhibitor for specific enzymes by binding to their active sites.

  • Signal transduction: Modulates signal transduction pathways, impacting cellular responses.

Comparison with Similar Compounds

When compared to similar compounds, 2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate stands out due to its unique combination of the pyridinium, oxadiazole, and trifluoromethyl groups, which collectively contribute to its distinctive reactivity and applications.

Similar Compounds

  • 2-[(2-{2-Methyl-4-[5-(fluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate

  • 2-[(2-{2-Methyl-4-[5-(methyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate

These compounds share a similar core structure but differ in their substituents, which affects their reactivity and applications.

Properties

IUPAC Name

N-[2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-(1-oxidopyridin-1-ium-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3S/c1-10-8-11(15-22-23-16(27-15)17(18,19)20)5-6-12(10)21-13(25)9-28-14-4-2-3-7-24(14)26/h2-8H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELDPWLXGUZJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN=C(O2)C(F)(F)F)NC(=O)CSC3=CC=CC=[N+]3[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate
Reactant of Route 2
Reactant of Route 2
2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate
Reactant of Route 3
2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate
Reactant of Route 4
Reactant of Route 4
2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate
Reactant of Route 5
Reactant of Route 5
2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate
Reactant of Route 6
2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate

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